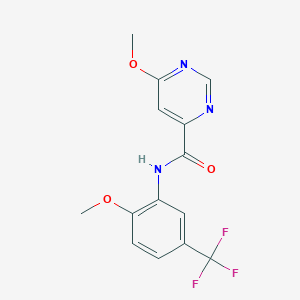

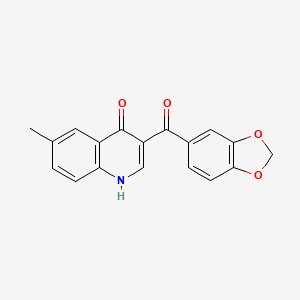

![molecular formula C18H16ClN3O3S B3009446 Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate CAS No. 1396874-34-2](/img/structure/B3009446.png)

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazoles, which are part of the structure of this compound, are known to exhibit diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . For instance, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .科学的研究の応用

Antimicrobial Activity

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate exhibits antimicrobial properties. Researchers have explored its potential as an antibacterial and antifungal agent. For instance, it has been screened against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Anti-Inflammatory Effects

Studies suggest that this compound possesses anti-inflammatory activity. Its potential to modulate inflammatory pathways makes it relevant for conditions involving inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Antitumor and Cytotoxic Properties

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate has been investigated as a potential antitumor agent. Its cytotoxic effects on cancer cells make it an interesting candidate for further research in oncology .

Antihypertensive Activity

Thiazole derivatives, including this compound, have demonstrated antihypertensive effects. These properties could be valuable in managing hypertension and related cardiovascular conditions .

Analgesic Potential

The compound has been evaluated for its analgesic activity. Researchers have explored its ability to alleviate pain, which could have clinical implications for pain management .

Corrosion Inhibition

Beyond biological applications, thiophene derivatives (to which this compound belongs) are also used as inhibitors of metal corrosion. Their protective effects on metal surfaces make them relevant in material science and engineering .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific biological activity.

Mode of Action

For instance, some thiazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which play a key role in inflammation . Additionally, certain thiazole compounds have shown promising quorum-sensing inhibitor activities, suggesting they may interfere with bacterial cell-cell communication .

Biochemical Pathways

For example, some thiazole compounds have been found to inhibit the COX pathway, leading to reduced production of prostaglandins and thus, anti-inflammatory effects . Other thiazole derivatives have been shown to interfere with quorum sensing pathways in bacteria, affecting processes such as biofilm formation and virulence production .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation due to cox inhibition , to altered bacterial behavior due to interference with quorum sensing .

特性

IUPAC Name |

methyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-22(18-21-16-13(19)4-3-5-14(16)26-18)10-15(23)20-12-8-6-11(7-9-12)17(24)25-2/h3-9H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTHATBQNXQLJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

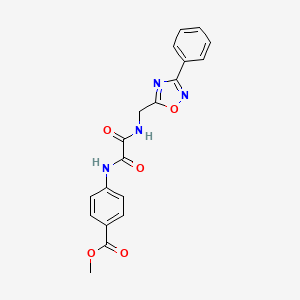

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)

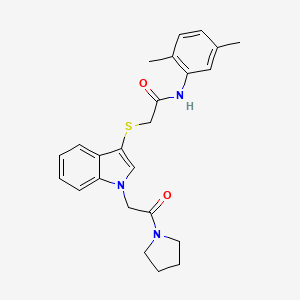

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

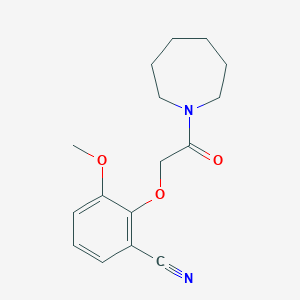

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)